molecular formula C7H11BrCl2N2 B13571104 [(6-Bromopyridin-2-yl)methyl](methyl)aminedihydrochloride

[(6-Bromopyridin-2-yl)methyl](methyl)aminedihydrochloride

Cat. No.: B13571104
M. Wt: 273.98 g/mol
InChI Key: GDJLWQOKKUXMAC-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)methylaminedihydrochloride is a chemical compound that features a brominated pyridine ring attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-2-yl)methylaminedihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the methylamine group. One common method includes:

    Bromination of Pyridine: Pyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromopyridine.

    Formation of the Methylamine Derivative: The 6-bromopyridine is then reacted with formaldehyde and methylamine under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes continuous flow reactions and the use of automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (6-Bromopyridin-2-yl)methylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through various substitution reactions.

Biology

This compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may act as inhibitors or modulators of specific biological pathways.

Industry

In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-yl)methylaminedihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in binding interactions, while the methylamine group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine: A simpler brominated pyridine without the methylamine group.

    2-Bromopyridine: Another brominated pyridine isomer.

    (2-Bromopyridin-3-yl)methylamine: A positional isomer with the bromine atom at a different position on the pyridine ring.

Uniqueness

(6-Bromopyridin-2-yl)methylaminedihydrochloride is unique due to the specific positioning of the bromine atom and the presence of the methylamine group. This combination allows for specific reactivity and interactions that are not possible with other isomers or simpler compounds.

This detailed overview provides a comprehensive understanding of (6-Bromopyridin-2-yl)methylaminedihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)-N-methylmethanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-9-5-6-3-2-4-7(8)10-6;;/h2-4,9H,5H2,1H3;2*1H

InChI Key

GDJLWQOKKUXMAC-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=CC=C1)Br.Cl.Cl

Origin of Product

United States

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